molecular formula C6H12O6 B583611 D-fructose-3-13C CAS No. 249928-59-4

D-fructose-3-13C

Cat. No. B583611
CAS RN: 249928-59-4
M. Wt: 181.148
InChI Key: BJHIKXHVCXFQLS-NAPPZPFWSA-N
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Description

D-Fructose-3-13C is the 13C labeled D-Fructose . D-Fructose is a naturally occurring monosaccharide found in many plants .


Synthesis Analysis

The enzymic synthesis of 3-[3-13C]dehydroquinic acid has been prepared enzymically over four steps from commercially available D-[5-13C]fructose . In another study, a labeled fructose tracer ([U-13C6]-D-fructose) was utilized to trace the metabolism of fructose in adipocytes .


Molecular Structure Analysis

The molecular weight of D-Fructose-3-13C is 181.15 . The chemical formula is C5*CH12O6 .


Chemical Reactions Analysis

D-Fructose-3-13C is the 13C labeled D-Fructose . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .


Physical And Chemical Properties Analysis

The molecular weight of D-Fructose-3-13C is 181.2 . It is stored at room temperature away from light and moisture .

Scientific Research Applications

Fructan Biosynthesis in Plants

Research on D-fructose-3-13C provides insights into fructan biosynthesis in plants. Fructans are fructose polymers found in various plants and serve as carbohydrate reserves. The production of fructans involves the hydrolysis of inulin, a polysaccharide containing glucose or fructose, by inulinases produced by bacteria, yeast, and fungi. This process releases D-fructose, highlighting the role of D-fructose-3-13C in understanding the enzymatic breakdown and synthesis of plant polysaccharides, which has applications in food industries and fermentation processes (Vijayaraghavan et al., 2009).

Metabolic Impacts and Nutritional Research

D-fructose-3-13C is central to research on fructose-induced metabolic syndrome (MetS), including insulin resistance, hyperuricemia, and the role of fructose in lipogenesis and metabolic disturbances. Studies suggest that high fructose intake, potentially through D-fructose-3-13C metabolism, is linked to metabolic syndrome by promoting de novo lipogenesis (DNL), contributing to insulin resistance and dyslipidemia, and affecting signaling and inflammatory processes. Traditional Chinese Medicine (TCM) and other pharmacotherapies are explored for managing MetS, indicating the importance of understanding fructose metabolism, including D-fructose-3-13C, in developing treatment strategies (Pan & Kong, 2018).

Liver Disease and Fructose Metabolism

D-fructose-3-13C plays a role in researching the contribution of fructose consumption to non-alcoholic fatty liver disease (NAFLD) and insulin resistance. Studies indicate that fructose metabolism, through processes like DNL, impacts liver health by promoting gluconeogenesis and influencing regulatory mechanisms, which could inform novel targets for treating NAFLD and related metabolic disorders (Ter Horst & Serlie, 2017).

Advanced Glycation End Products (AGEs) and Chronic Diseases

Research on D-fructose-3-13C contributes to understanding the formation of fructose-derived AGEs and their role in metabolic and inflammatory diseases. The reactivity of fructose, including isotopically labeled forms like D-fructose-3-13C, suggests its potential contribution to AGE formation, linking high fructose consumption to chronic conditions such as diabetes, metabolic syndrome, and inflammation (Gugliucci, 2017).

Mechanism of Action

Hyperpolarization techniques significantly enhance the sensitivity of magnetic resonance (MR) and thus present fascinating new directions for research and applications with in vivo MR imaging and spectroscopy (MRI/S) .

Safety and Hazards

D-Fructose-3-13C may cause respiratory tract irritation. It may be harmful if absorbed through skin and may cause skin irritation. It may also cause eye irritation and may be harmful if swallowed .

Future Directions

Hyperpolarization techniques can increase the inherently low sensitivity of magnetic resonance (MR) by more than four orders of magnitude . They have opened fascinating new avenues for in vivo MR imaging and spectroscopy (MRI/S) .

properties

IUPAC Name

(3S,4R,5R)-2-(hydroxymethyl)(313C)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1/i5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDRXBCSQODPBY-MLEZZKJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([13C@@H](C(O1)(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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